cAMP Phosphodiesterase Inhibition: Genistein Demonstrates 85–95% Activity Reduction Where Daidzein Shows Negligible Effect
Genistein inhibited cAMP phosphodiesterase activity in HT4.7 neural cells by 85–95% with an IC₅₀ of 4 μM, whereas daidzein, the closest structural analog (differing only by absence of the 5-hydroxyl group), produced minimal to no measurable inhibition [1].
| Evidence Dimension | cAMP phosphodiesterase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 4 μM; 85–95% maximal inhibition |
| Comparator Or Baseline | Daidzein: negligible effect (functionally inactive) |
| Quantified Difference | >20-fold difference in functional potency; daidzein essentially inactive |
| Conditions | HT4.7 neural cell line; PDE4-predominant cAMP phosphodiesterase activity; characterized by rolipram and Ro20-1724 sensitivity |
Why This Matters
This quantifies that daidzein cannot substitute for genistein in studies requiring PDE4 modulation; researchers using daidzein as an 'inactive control' must verify target-specific inactivity.
- [1] Nichols MR, et al. Tyrosine kinase-independent inhibition of cyclic-AMP phosphodiesterase by genistein and tyrphostin 51. Arch Biochem Biophys. 1999;366(2):224-230. doi:10.1006/abbi.1999.1200 View Source
